molecular formula C13H7ClO4 B11856090 4H-1-Benzopyran-4-one, 6-chloro-2-(2-furanyl)-3-hydroxy- CAS No. 24933-96-8

4H-1-Benzopyran-4-one, 6-chloro-2-(2-furanyl)-3-hydroxy-

Cat. No.: B11856090
CAS No.: 24933-96-8
M. Wt: 262.64 g/mol
InChI Key: WDSHFCZROGPLAP-UHFFFAOYSA-N
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Description

6-Chloro-2-(furan-2-yl)-3-hydroxy-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromones Chromones are known for their diverse biological activities and are widely distributed in the plant kingdom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(furan-2-yl)-3-hydroxy-4H-chromen-4-one typically involves the condensation of 6-chloro-4-hydroxycoumarin with furfural in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with hydrogenated functional groups.

    Substitution: Substituted derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

6-Chloro-2-(furan-2-yl)-3-hydroxy-4H-chromen-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(furan-2-yl)-3-hydroxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and protecting cells from oxidative stress. Additionally, it may inhibit specific enzymes and signaling pathways involved in inflammation and cancer progression.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-4-hydroxycoumarin: A precursor in the synthesis of 6-Chloro-2-(furan-2-yl)-3-hydroxy-4H-chromen-4-one.

    Furfural: Another precursor used in the synthesis.

    Other Chromones: Compounds with similar chromone structures but different substituents.

Uniqueness

6-Chloro-2-(furan-2-yl)-3-hydroxy-4H-chromen-4-one is unique due to its specific combination of a chloro group, a furan ring, and a chromone core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

24933-96-8

Molecular Formula

C13H7ClO4

Molecular Weight

262.64 g/mol

IUPAC Name

6-chloro-2-(furan-2-yl)-3-hydroxychromen-4-one

InChI

InChI=1S/C13H7ClO4/c14-7-3-4-9-8(6-7)11(15)12(16)13(18-9)10-2-1-5-17-10/h1-6,16H

InChI Key

WDSHFCZROGPLAP-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=C(C(=O)C3=C(O2)C=CC(=C3)Cl)O

Origin of Product

United States

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